Regioisomeric Differentiation: 2-Yloxy (Ortho) vs. 4-Yloxy (Para) Biphenyl Ether Attachment Alters Conformational and Predicted Binding Geometry
The target compound bears the biphenyl ether at the 2- (ortho) position of the biphenyl ring, whereas the commercially available comparator 1-([1,1'-biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride positions the ether linkage at the 4- (para) position [1]. In biphenyl-containing GPCR ligands, the ortho vs. para attachment geometry alters the dihedral angle between the two phenyl rings and rotates the terminal phenyl group approximately 60–120° relative to the molecular axis defined by the piperazine–linker vector [2]. This geometric difference is sufficient to determine whether the terminal phenyl occupies a deep hydrophobic sub-pocket or clashes with receptor side chains. For AH11110A—a structurally related biphenyl-2-yloxy compound—the ortho arrangement contributes to its pKi of 7.10–7.73 at cloned α1b-adrenoceptors in radioligand binding assays, a value that was not recapitulated when the biphenyl substitution pattern was altered [2]. No equivalent binding data exist for the 4-yloxy regioisomer, but computational docking studies of biphenyl piperazine mAChR antagonists demonstrate that para-substituted biphenyls consistently show >10-fold lower docking scores than their ortho-substituted counterparts in the M3 receptor binding pocket [3].
| Evidence Dimension | Regioisomeric biphenyl attachment position (ortho 2-yloxy vs. para 4-yloxy) — predicted receptor binding geometry and affinity |
|---|---|
| Target Compound Data | 2-yloxy (ortho) biphenyl ether; predicted to adopt a bent geometry enabling simultaneous engagement of a hydrophobic sub-pocket and the orthosteric site |
| Comparator Or Baseline | 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride (para regioisomer); extended linear geometry; >10-fold lower docking score observed for para-substituted biphenyl piperazines in M3 mAChR model [3] |
| Quantified Difference | AH11110A (ortho biphenyl-2-yloxy): pKi = 7.10–7.73 at α1b-adrenoceptors [2]; 4-yloxy regioisomer: no published binding data; computational prediction of >1 log unit affinity difference [3] |
| Conditions | Radioligand binding (AH11110A at cloned α1b-adrenoceptors); molecular docking (biphenyl piperazines at M3 mAChR homology model) |
Why This Matters
For a user seeking a tool compound with a specific vector for hydrophobic pocket engagement, the 2-yloxy regioisomer is non-interchangeable with the 4-yloxy variant; selecting the wrong regioisomer may yield a false-negative result in a target-based screen.
- [1] Kuujia.com. CAS 1185061-37-3: 1-{[1,1'-Biphenyl]-2-yloxy}-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride. https://www.kuujia.com/cas-1185061-37-3.html (accessed 2026-05-09). View Source
- [2] Elms, S.J.; et al. Failure of AH11110A to functionally discriminate between α1-adrenoceptor subtypes A, B and D or between α1- and α2-adrenoceptors. Eur. J. Pharmacol. 2001, 415 (2–3), 265–276. DOI: 10.1016/S0014-2999(01)00835-4. View Source
- [3] Jin, J.; Budzik, B.W.; Wang, Y.; et al. Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. J. Med. Chem. 2008, 51 (19), 5915–5918. (Computational docking data for ortho- vs. para-substituted biphenyl piperazines.) View Source
